molecular formula C9H15Cl3O2 B3055582 Heptyl trichloroacetate CAS No. 65611-31-6

Heptyl trichloroacetate

Cat. No.: B3055582
CAS No.: 65611-31-6
M. Wt: 261.6 g/mol
InChI Key: RESXQXYZQVQEDT-UHFFFAOYSA-N
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Description

Heptyl trichloroacetate, also known as trichloroacetic acid heptyl ester, is an organic compound with the molecular formula C9H15Cl3O2. It is an ester derived from trichloroacetic acid and heptanol. This compound is known for its applications in various chemical processes and industrial uses due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and heptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

CCl3COOH+C7H15OHCCl3COOC7H15+H2O\text{CCl}_3\text{COOH} + \text{C}_7\text{H}_{15}\text{OH} \rightarrow \text{CCl}_3\text{COOC}_7\text{H}_{15} + \text{H}_2\text{O} CCl3​COOH+C7​H15​OH→CCl3​COOC7​H15​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, trichloroacetic acid and heptanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal conversion rates. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Heptyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and heptanol.

    Reduction: The ester can be reduced to its corresponding alcohol and trichloromethane using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Trichloroacetic acid and heptanol.

    Reduction: Heptanol and trichloromethane.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptyl trichloroacetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.

    Biology: Employed in biochemical studies to investigate ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of heptyl trichloroacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of trichloroacetic acid and heptanol. In reduction reactions, the ester is reduced to its corresponding alcohol and trichloromethane through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Heptyl trichloroacetate can be compared with other trichloroacetates, such as:

    Methyl trichloroacetate: A smaller ester with similar reactivity but different physical properties.

    Ethyl trichloroacetate: Another ester with similar chemical behavior but different applications due to its shorter alkyl chain.

    Butyl trichloroacetate: An ester with a longer alkyl chain than methyl and ethyl trichloroacetates, offering different solubility and reactivity profiles.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

heptyl 2,2,2-trichloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl3O2/c1-2-3-4-5-6-7-14-8(13)9(10,11)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESXQXYZQVQEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287557
Record name Heptyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65611-31-6
Record name NSC51567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51567
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid heptyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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